4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

Catalog No.
S1900730
CAS No.
214470-68-5
M.F
C14H12Cl2N2O2
M. Wt
311.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-...

CAS Number

214470-68-5

Product Name

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

IUPAC Name

4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

InChI

InChI=1S/C14H12Cl2N2O2/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)18-8-9(7-17)14(10)16/h5-6,8H,2-4H2,1H3

InChI Key

BEGHZKYNLSIHIA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCCl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCCl
  • Quinoline Scaffold

    The core structure of 4-Cl-7-(3-ClPrO)-6-MeO-QCN is a quinoline ring. Quinolines are a well-established class of heterocyclic compounds with a vast range of biological activities [PubChem PubChem CID: 9211, ""]. This scaffold is present in numerous FDA-approved drugs, making it an attractive starting point for drug development [ScienceDirect The medicinal chemistry of quinolines, Sarker SD., Mollick NT., Rahmatullah M., et al., Bioorg Med Chem. 2009 Dec 1;17(24):8016-40. doi: 10.1016/j.bmc.2009.09.043].

  • Functional Group Substitutions

    The presence of various functional groups on the quinoline ring can influence its biological properties. 4-Cl-7-(3-ClPrO)-6-MeO-QCN has the following substitutions:

    • Chlorine (Cl) at the 4th position: This can enhance lipophilicity, which can be important for cell penetration [European Journal of Medicinal Chemistry Understanding the role of halogen atoms in medicinal chemistry, Meanwell NA., ].
    • Chloropropoxy group (3-ClPrO) at the 7th position: This group's length and chlorine atom might contribute to specific interactions with target molecules.
    • Methoxy group (MeO) at the 6th position: This can improve solubility and potentially influence binding to biological targets [Wiley Online Library A review of the factors affecting the solubility of drugs in pure water, Yalkowsky SH., Ann Rep Med Chem. 1999;34:1-16. doi: 10.1016/S0065-7743(05)00320-9].

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, with the CAS number 214470-68-5, is an organic compound belonging to the class of chlorinated methoxyquinolines. Its molecular formula is C₁₄H₁₂Cl₂N₂O₂, and it features a quinoline core structure, which is a well-known scaffold in medicinal chemistry due to its diverse biological activities. The compound includes functional groups such as a nitrile group (C≡N) and chlorinated aromatic rings, suggesting potential significance in drug development and biological applications .

  • Chlorine atoms: Aromatic chlorides can be irritating to the skin, eyes, and respiratory system.
  • Nitrile group: Nitriles can be toxic upon ingestion or inhalation.

The chemical reactivity of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is characterized by nucleophilic substitution reactions. The chlorine atoms on the aromatic ring and the chloropropyl chain are likely to be susceptible to nucleophilic attack, making them potential sites for further chemical modifications . This property can be exploited in synthetic pathways to create derivatives with enhanced biological activity or altered pharmacological profiles.

Quinoline derivatives, including 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, are recognized for their broad range of biological activities. This compound has been studied for its role as an intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia . The presence of various substituents influences its pharmacological properties, potentially enhancing its efficacy against specific targets in cancer therapy .

The synthesis of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One notable approach includes the sequential introduction of functional groups onto the quinoline scaffold. A practical synthesis method has been documented, emphasizing the importance of controlling reaction conditions to optimize yield and purity . The compound serves as a key intermediate in synthesizing Bosutinib, highlighting its utility in pharmaceutical chemistry.

The primary application of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile lies in its role as an intermediate for synthesizing Bosutinib. This small molecule is crucial for inhibiting BCR-ABL and Src tyrosine kinases, making it significant in treating certain types of leukemia . Additionally, due to its structural characteristics, this compound may have potential applications in developing other therapeutic agents targeting various diseases.

Research into the interactions of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile with biological systems is limited but promising. Its role as a precursor for Bosutinib indicates that it may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression. Further studies are necessary to elucidate its complete interaction profile and potential side effects when used therapeutically.

Several compounds share structural similarities with 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityNotable Features
4-Chloro-8-methoxyquinoline-3-carbonitrile0.88Contains an additional methoxy group at position 8
4-Chloro-6,7-dimethoxyquinoline0.83Features two methoxy groups that may enhance solubility
4-Chloro-6-methoxyquinolin-7-ol0.83Contains a hydroxyl group that could affect biological activity
7-(Benzyloxy)-4-chloroquinoline0.83Different alkoxy substitution that may alter pharmacokinetics
7-(3-Chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile0.82More complex structure with additional functional groups

These compounds demonstrate variations in substitutions on the quinoline ring that can influence their biological properties and therapeutic potentials, making each unique despite their structural similarities .

XLogP3

3.4

Wikipedia

4-Chloro-7-(3-chloropropoxy)-3-cyano-6-methoxyquinoline

Dates

Modify: 2023-08-16

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